Cadmium formate

描述

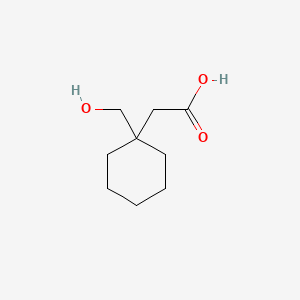

Cadmium formate is a chemical compound with the formula Cd(HCOO)₂ It is a salt formed from cadmium and formic acid

作用机制

Target of Action

Cadmium formate, like other cadmium compounds, primarily targets essential molecules and fundamental processes in living organisms . It interferes with enzymatic and photosynthetic activities, and causes membrane degradation . Cadmium also targets the production of reactive oxygen species (ROS), leading to oxidative stress .

Mode of Action

This compound interacts with its targets by augmenting ROS, which then interact with essential molecules and fundamental processes in organisms . This interaction results in changes such as interference with enzymatic and photosynthetic activities, as well as membrane degradation . Cadmium can also trigger lipid peroxidation, resulting in the oxidative degradation of membrane lipids .

Biochemical Pathways

This compound affects several biochemical pathways. It induces oxidative stress, disrupts calcium signaling, interferes with cellular signaling pathways, and causes epigenetic modifications . It can also trigger lipid peroxidation, leading to the production of ROS and the formation of lipid peroxidation products .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound highlight the extensive damage caused by this compound at the cellular and tissue levels . Cadmium is readily soluble, quickly absorbed by roots, and translocated and accumulated in plant cells . .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of plant nutrition and water relationships, oxidative damage, and structural alterations in the photosynthetic system . These effects can reduce crop yield and plant growth . In humans, excessive cadmium doses can be carcinogenic .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Soil contamination with cadmium disturbs natural biogeochemical cycles, human health, plant growth, and reduces land suitable for farming . The magnitude of harm depends on the dosage and the period of exposure . Certain agricultural practices can be beneficial in lowering cadmium uptake and accumulation in plants .

生化分析

Biochemical Properties

Cadmium formate plays a crucial role in biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with metallothioneins, which are proteins that bind heavy metals and play a role in their detoxification. This compound can displace zinc ions in metallothioneins, leading to the formation of cadmium-metallothionein complexes . This interaction can alter the protein’s function and contribute to cadmium toxicity.

Additionally, this compound can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. By binding to these enzymes, this compound can inhibit their activity, leading to an accumulation of reactive oxygen species and oxidative damage . Furthermore, this compound can interfere with the function of calcium-binding proteins, disrupting calcium homeostasis and affecting various cellular processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. One of the primary effects of this compound is the induction of oxidative stress. By inhibiting antioxidant enzymes and generating reactive oxygen species, this compound can cause oxidative damage to cellular components, including lipids, proteins, and DNA . This oxidative stress can lead to cell death through apoptosis or necrosis.

This compound also affects cell signaling pathways. It can activate mitogen-activated protein kinase (MAPK) pathways, leading to the activation of transcription factors such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) . These transcription factors regulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. Additionally, this compound can disrupt calcium signaling by interfering with calcium-binding proteins, leading to altered cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of cadmium ions to thiol groups in proteins, leading to the formation of cadmium-thiol complexes . This binding can inhibit the activity of enzymes and disrupt protein function. For example, this compound can bind to the active site of enzymes such as superoxide dismutase and catalase, inhibiting their activity and leading to oxidative stress .

This compound can also induce changes in gene expression. By activating transcription factors such as NF-κB and AP-1, this compound can upregulate the expression of genes involved in inflammation and apoptosis . Additionally, this compound can cause DNA damage, leading to mutations and genomic instability . These molecular mechanisms contribute to the toxic effects of this compound on cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, leading to the release of cadmium ions . This release can result in long-term effects on cellular function. For example, prolonged exposure to this compound can lead to chronic oxidative stress, resulting in cumulative damage to cellular components .

In in vitro studies, this compound has been shown to cause time-dependent changes in cell viability and function. Short-term exposure to this compound can induce acute oxidative stress and cell death, while long-term exposure can lead to adaptive responses, such as the upregulation of antioxidant defenses . In in vivo studies, this compound can accumulate in tissues over time, leading to chronic toxicity and organ damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild oxidative stress and inflammation, while higher doses can lead to severe toxicity and organ damage . In murine models, this compound has been shown to cause dose-dependent damage to the liver, kidneys, and testes . High doses of this compound can also lead to reproductive toxicity, affecting sperm quality and fertility .

Threshold effects have been observed in studies with this compound, where low doses may not cause significant toxicity, but a critical threshold is reached beyond which toxicity increases dramatically . Additionally, chronic exposure to low doses of this compound can lead to cumulative toxicity, highlighting the importance of considering both dose and duration of exposure in risk assessments .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. One of the key pathways affected by this compound is the oxidative stress response pathway. By inhibiting antioxidant enzymes such as superoxide dismutase and catalase, this compound can disrupt the balance between reactive oxygen species production and detoxification . This disruption can lead to oxidative damage and altered cellular metabolism.

This compound can also affect the metabolism of essential metals, such as zinc and calcium. By displacing these metals from their binding sites in proteins, this compound can interfere with their normal function and disrupt metabolic processes . Additionally, this compound can affect the metabolism of sulfur-containing compounds, leading to the formation of cadmium-thiol complexes and altered sulfur metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several key mechanisms. This compound can enter cells through various transporters, including divalent metal transporter 1 (DMT1) and calcium channels . Once inside the cell, this compound can bind to proteins such as metallothioneins, which facilitate its transport and sequestration .

This compound can accumulate in specific tissues, such as the liver, kidneys, and bones . In the liver, this compound can be sequestered by metallothioneins, leading to its accumulation and potential toxicity . In the kidneys, this compound can be reabsorbed by renal tubules, leading to its accumulation and nephrotoxicity . In bones, this compound can replace calcium in the bone matrix, leading to bone demineralization and increased fracture risk .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . In the cytoplasm, this compound can interact with cytosolic proteins and enzymes, leading to altered cellular metabolism and function .

准备方法

Synthetic Routes and Reaction Conditions: Cadmium formate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with formic acid. The general reaction is as follows: [ \text{CdO} + 2\text{HCOOH} \rightarrow \text{Cd(HCOO)}_2 + \text{H}_2\text{O} ] [ \text{CdCO}_3 + 2\text{HCOOH} \rightarrow \text{Cd(HCOO)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting cadmium salts with formic acid under controlled conditions to ensure high purity and yield.

化学反应分析

Types of Reactions: Cadmium formate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cadmium oxide and carbon dioxide.

Reduction: It can be reduced to elemental cadmium under specific conditions.

Substitution: this compound can participate in substitution reactions where the formate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Hydrogen gas or other reducing agents can be used for reduction reactions.

Substitution Reactions: Various acids or salts can be used to facilitate substitution reactions.

Major Products Formed:

Oxidation: Cadmium oxide (CdO) and carbon dioxide (CO₂).

Reduction: Elemental cadmium (Cd).

Substitution: Depending on the substituting anion, different cadmium salts can be formed.

科学研究应用

Cadmium formate has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other cadmium compounds and in studies of metal-organic frameworks.

Biology: Research on this compound helps understand the toxicological effects of cadmium in biological systems.

Medicine: It is studied for its potential use in medical imaging and as a component in certain pharmaceuticals.

Industry: this compound is used in the production of pigments, coatings, and as a catalyst in various chemical reactions.

相似化合物的比较

- Calcium formate (Ca(HCOO)₂)

- Magnesium formate (Mg(HCOO)₂)

- Zinc formate (Zn(HCOO)₂)

Comparison: Cadmium formate is unique due to the specific properties of cadmium ions, such as their higher toxicity and ability to form stable complexes with organic ligands.

属性

IUPAC Name |

cadmium(2+);diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Cd/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAYWLNVHTVAJJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2CdO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Cadmium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50196260 | |

| Record name | Cadmium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4464-23-7 | |

| Record name | Cadmium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cadmium formate?

A1: The molecular formula of anhydrous this compound is Cd(HCOO)2 []. Its molecular weight is 202.44 g/mol.

Q2: Are there different structural forms of this compound?

A2: Yes, this compound exists in both anhydrous and hydrated forms, such as this compound dihydrate (Cd(HCOO)2·2H2O) []. The presence of water molecules in the crystal structure can influence its physical and chemical properties.

Q3: What spectroscopic techniques have been employed to characterize this compound?

A3: Various spectroscopic techniques have been used to study this compound, including:

- Powder X-ray diffraction (XRD): To determine crystal structure and lattice parameters [, ].

- Infrared (IR) spectroscopy: To identify functional groups and study vibrational modes [, ].

- Electron paramagnetic resonance (EPR): To investigate the electronic structure and dynamics of this compound doped with paramagnetic ions like Mn2+ and Cu2+ [, ].

Q4: How does the thermal stability of this compound vary with its composition?

A4: Studies on the thermal decomposition of this compound reveal distinct decomposition pathways in inert and oxidative atmospheres []. The presence of oxygen can significantly influence the decomposition products and temperature ranges.

Q5: What factors can affect the stability of this compound crystals during growth?

A5: Research indicates that the formation of liquid inclusions can occur during the growth of this compound crystals from solution, potentially impacting crystal quality []. Understanding and controlling these factors is crucial for obtaining high-quality crystals.

Q6: Have any studies explored the doping of this compound with other elements?

A6: Yes, researchers have investigated the doping of this compound with elements like glycine to modify its properties. For instance, glycine-doped bis-thiourea this compound crystals have shown enhanced optical and electrical properties compared to pure crystals [, , ].

Q7: Does this compound exhibit nonlinear optical (NLO) properties?

A7: Yes, certain this compound complexes, particularly bis(thiourea) this compound (BTCF), exhibit noteworthy NLO properties [, , ]. Studies have shown that BTCF possesses a second harmonic generation (SHG) efficiency comparable to potassium dihydrogen phosphate (KDP), a standard NLO material.

Q8: What potential applications are envisioned for this compound's NLO properties?

A8: The NLO properties of this compound derivatives, like BTCF, make them promising candidates for applications in optoelectronics and photonics, including:

Q9: What is the significance of the wide transmission window observed in BTCF?

A9: The UV-Vis-NIR spectral analysis of BTCF revealed a wide transmission window ranging from 290 nm to 2000 nm []. This broad transparency range is essential for NLO applications, as it allows for efficient light transmission without significant absorption or scattering losses.

Q10: Has the growth of large, high-quality this compound crystals been achieved?

A10: Researchers have successfully grown large single crystals of bis(thiourea) this compound (BTCF) using the slow evaporation method []. This achievement is crucial for facilitating further investigations into its properties and potential applications.

Q11: Are there any studies on the growth and properties of double salt crystals containing this compound?

A11: Yes, research has explored the growth and characterization of double salt crystals, such as barium-cadmium formate [, ]. These studies investigated the crystal growth, morphology, and physicochemical properties of the double salts.

Q12: Have researchers investigated the elastic and thermoelastic properties of this compound?

A12: Yes, studies have delved into the physical characteristics of this compound, including its morphology, elastic, thermoelastic, dielectric, and optical constants []. These investigations provide valuable insights into the material's behavior under various conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[1-Azepanyl(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B1195500.png)

![N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide](/img/structure/B1195506.png)